(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide
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Overview
Description
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide is an organic compound that features both hydroxyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and 2-hydroxy-3-phenylpropylamine.
Formation of the Acrylamide: The key step involves the formation of the acrylamide moiety through a condensation reaction between the amine and an acrylate derivative under basic conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-3-phenylacrylamide: Similar structure but lacks the methylthio group.
N-(2-hydroxy-3-phenylpropyl)-3-phenylacrylamide: Similar structure but lacks the methylthio group on the phenyl ring.
N-(2-hydroxy-3-phenylpropyl)-3-(4-methoxyphenyl)acrylamide: Similar structure but has a methoxy group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in (E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide may impart unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
IUPAC Name |
(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-10-7-15(8-11-18)9-12-19(22)20-14-17(21)13-16-5-3-2-4-6-16/h2-12,17,21H,13-14H2,1H3,(H,20,22)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFIQAQDARCPLW-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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